2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
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Overview
Description
2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole moiety fused with an imidazo-pyridine ring system. The presence of these heterocyclic rings endows the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole intermediate. One common method involves the reaction of 2-naphthyloxyacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazolo-thiadiazole core . This intermediate is subsequently reacted with 2-methylimidazo[1,2-a]pyridine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve efficiency . Additionally, the use of high-performance liquid chromatography (HPLC) and other purification methods ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It interacts with various enzymes and receptors, disrupting key cellular processes and leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 2-methylimidazo[1,2-a]pyridine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine stands out due to its unique combination of heterocyclic rings, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H16N6OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16N6OS/c1-14-20(27-12-5-4-11-18(27)23-14)21-24-25-22-28(21)26-19(30-22)13-29-17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13H2,1H3 |
InChI Key |
WDLLHISDQIQFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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